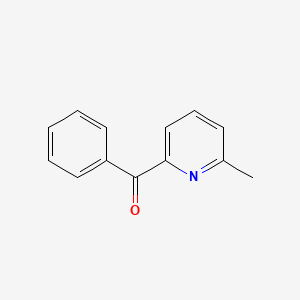

2-Benzoyl-6-methylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-methylpyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-6-5-9-12(14-10)13(15)11-7-3-2-4-8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMYHLPOXXODBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288717 | |

| Record name | (6-Methyl-2-pyridinyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18103-78-1 | |

| Record name | (6-Methyl-2-pyridinyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18103-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methyl-2-pyridinyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 2 Benzoyl 6 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-benzoyl-6-methylpyridine and its derivatives, ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of atoms and the electronic environment of the pyridine (B92270) and benzoyl rings.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. In the case of this compound 1-oxide, a closely related derivative, the spectrum shows distinct signals for the methyl group, the pyridine ring protons, and the benzoyl ring protons. rsc.org The methyl protons typically appear as a singlet in the upfield region. The aromatic protons of both the pyridine and benzoyl rings resonate in the downfield region, often as complex multiplets due to spin-spin coupling. rsc.org

For comparison, the ¹H NMR spectrum of the parent 2-benzoylpyridine (B47108) (without the 6-methyl group) shows signals for the pyridine and benzoyl protons in the aromatic region, confirming the deshielding effect of the aromatic systems. chemicalbook.com The addition of the methyl group at the 6-position in this compound would be expected to introduce a characteristic singlet for the methyl protons and slightly alter the shifts and coupling patterns of the adjacent pyridine protons.

¹H NMR Data for this compound 1-oxide in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 2.56 | s | - | -CH₃ |

| 7.28-7.35 | m | - | Pyridine H |

| 7.42 | dd | 7.0, 2.4 | Pyridine H |

| 7.48 | t | 7.2 | Benzoyl H |

| 7.60 | t | 7.8 | Benzoyl H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. A key feature in the ¹³C NMR spectrum of this compound and its derivatives is the resonance of the carbonyl carbon, which appears significantly downfield (typically >180 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. rsc.org

The carbon of the methyl group appears in the upfield aliphatic region. The aromatic carbons of the pyridine and benzoyl rings are observed in the intermediate region (typically 120-160 ppm). rsc.orgukm.edu.my The specific chemical shifts of the pyridine ring carbons are influenced by the position of the nitrogen atom and the substituents. mdpi.com

¹³C NMR Data for this compound 1-oxide in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 17.4 | -CH₃ |

| 122.9 | Aromatic C |

| 125.3 | Aromatic C |

| 127.3 | Aromatic C |

| 128.8 | Aromatic C |

| 129.1 | Aromatic C |

| 133.9 | Aromatic C |

| 135.4 | Aromatic C |

| 147.0 | Aromatic C |

| 149.9 | Aromatic C |

Substituent Effects on NMR Chemical Shifts

The electronic properties of substituents on either the pyridine or benzoyl ring significantly influence the ¹H and ¹³C NMR chemical shifts. nih.gov Substituents on the pyridinium (B92312) ring, particularly at the 2- or 4-positions, have a substantial effect on the chemical shifts of ring atoms. nih.govnih.gov This effect is a combination of polar (inductive) and resonance effects. nih.gov

The dual substituent parameter approach, which separates these contributions, often provides an excellent correlation for predicting chemical shifts in 4-substituted pyridinium compounds. nih.gov However, for 2-substituted systems like this compound, this correlation can be less precise due to the proximity of the substituent to the nitrogen atom and adjacent protons, leading to additional steric or through-space interactions. nih.gov

For example, introducing a strong electron-withdrawing group like a nitro group at the 5-position of a 2-aminopyridine (B139424) N-oxide derivative causes a significant downfield shift (deshielding) of the C-2 and C-5 carbons due to strong resonance interaction. core.ac.uk Conversely, electron-donating groups generally cause an upfield shift (shielding). The introduction of a carboxyl group at the 5-position of 2-benzoylpyridine 1-oxide results in notable changes in the ¹³C NMR spectrum, with the carbonyl carbon shifting to 193.4 ppm and the aromatic carbons showing shifts between 124.5 and 157.8 ppm, reflecting the altered electronic distribution in the ring. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong stretching vibration (ν) of the carbonyl group (C=O) of the benzoyl moiety. This peak is typically observed in the region of 1650-1750 cm⁻¹. For various derivatives, this C=O stretch has been reported in the range of 1683-1713 cm⁻¹ and 1700-1742 cm⁻¹. ukm.edu.myanalis.com.my

Other significant bands include the C-H stretching vibrations of the aromatic rings and the methyl group (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic pyridine ring (typically 1400-1600 cm⁻¹), and C-H bending vibrations. rasayanjournal.co.inorientjchem.org The spectrum of unsubstituted pyridine serves as a baseline for identifying the vibrations associated with the pyridine core. nist.gov

Characteristic FT-IR Vibrational Frequencies for this compound and Related Derivatives

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

|---|---|---|

| ~2920-2960 | ν(C-H) of -CH₃ | ukm.edu.my |

| ~1700-1742 | ν(C=O) of benzoyl group | ukm.edu.my |

| ~1683-1713 | ν(C=O) of benzoyl group in thiourea (B124793) derivatives | analis.com.my |

| ~1400-1600 | ν(C=C) and ν(C=N) of aromatic rings | rasayanjournal.co.inorientjchem.org |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.

For this compound and its derivatives, the UV-Vis spectra are generally characterized by absorption bands resulting from π→π* and n→π* electronic transitions. analis.com.myanalis.com.my The π→π* transitions, which involve the promotion of electrons within the π-systems of the aromatic rings, are typically high-intensity bands. The n→π* transitions involve the promotion of a non-bonding electron (e.g., from the nitrogen or carbonyl oxygen) to an anti-bonding π* orbital and are usually of lower intensity. ukm.edu.myanalis.com.myanalis.com.my

Studies on related derivatives show strong absorption bands in the range of 205-293 nm. ukm.edu.myanalis.com.myanalis.com.my For instance, N-(methylbenzoyl)-N'-(methyl-pyridyl)thiourea derivatives exhibit intense bands around 205-237 nm, attributed to π→π* transitions of the aromatic systems, and mixed n→π/π→π bands at longer wavelengths (276-287 nm). analis.com.myanalis.com.my More complex, fluorescent derivatives can show absorption maxima at even longer wavelengths, extending into the visible region (e.g., 368–430 nm). nih.gov The specific position and intensity of these absorption bands are sensitive to the solvent and the nature of substituents on the molecule. nih.gov

Electronic Absorption Maxima (λₘₐₓ) for Derivatives of this compound

| Compound Type | λₘₐₓ (nm) | Transition Type | Source(s) |

|---|---|---|---|

| Methylbenzoylthiourea Derivatives | 205-237 | π→π* | analis.com.myanalis.com.my |

| 276-287 | Mixed n→π, π→π | analis.com.myanalis.com.my | |

| Amide Derivatives | 273-293 | Overlapping C=O and pyridine transitions | ukm.edu.my |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound 1-oxide |

| 2-Benzoylpyridine |

| 2-Benzoyl-4-methylpyridine 1-oxide |

| 2-Benzoyl-5-carboxypyridine 1-oxide |

| N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea |

| 2-Aminopyridine N-oxide |

| 2-Amino-5-nitropyridine N-oxide |

| 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester |

| 2-Chloro-6-methyl pyridine |

| Benzoyl peroxide |

| Pyridine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within this compound and its derivatives. The absorption of UV-visible light promotes electrons from lower to higher energy molecular orbitals. The wavelengths at which these absorptions occur are indicative of the specific electronic structure of the molecule.

In a study of N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea, a derivative of this compound, the UV-Visible spectrum recorded in methanol (B129727) revealed three distinct absorption bands. analis.com.myanalis.com.my These bands, appearing in the range of 205-287 nm, are attributed to n→π* and π→π* electronic transitions. analis.com.myanalis.com.my The π→π* transitions typically arise from the promotion of electrons from a π bonding orbital to a π* antibonding orbital within the aromatic rings (phenyl and pyridine). The n→π* transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. analis.com.myanalis.com.my

The specific absorption maxima (λmax) and their corresponding molar absorptivities (ε) for N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea are detailed in the table below. analis.com.my

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| 205 | 83200 | π→π |

| 234 | 55530 | π→π |

| 287 | 43420 | n→π* |

Table 1: UV-Vis spectral data for N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea in methanol. analis.com.my

The presence of various substituents on the benzoyl or pyridine rings can influence the position and intensity of these absorption bands. For instance, electron-withdrawing or electron-donating groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. smolecule.com

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile and polar molecules like this compound and its derivatives. ddtjournal.comrsc.org This method involves the formation of gas-phase ions from a solution, which are then analyzed by a mass spectrometer.

In the analysis of derivatives of 2,6-bis((benzoyl-R)amino)pyridine, ESI high-resolution mass spectrometry (HRMS) was employed to confirm their structures. nih.gov The samples were dissolved in methanol and introduced into the mass spectrometer via a nanoflow ESI ion source. nih.gov The data was acquired in positive ion mode, with the instrument recording the mass-to-charge ratio (m/z) of the resulting ions. nih.gov For instance, the protonated molecule of a derivative, [A2+H]+, was observed at a measured m/z of 346.1538, which closely matched the calculated value of 346.1555. nih.gov

Tandem mass spectrometry (MS/MS) experiments, often using higher-energy collisional dissociation (HCD), can be performed to further elucidate the structure of the ionized molecules. nih.gov In these experiments, a specific precursor ion is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule. rsc.org For example, the fragmentation of the [A2+H]+ ion resulted in a product ion at m/z 328.1434, corresponding to the loss of a water molecule ([A2-H2O+H]+). nih.gov

X-ray Diffraction Analysis

Single Crystal X-ray Structure Determination

The crystal structures of several derivatives of this compound have been successfully determined using this technique. For example, N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea was found to crystallize in the monoclinic crystal system with the space group P21/n. analis.com.myanalis.com.my Similarly, lanthanide complexes of 2,6-diacetylpyridine-bis(benzoylhydrazone) have been characterized by single crystal X-ray diffraction, revealing their coordination geometries. researchgate.net For instance, the gadolinium complex, C27H31N6O7S2Gd, crystallizes in the tetragonal space group P41212, while the ytterbium complex, C24H25N6O7Yb, adopts a monoclinic P21/n space group. researchgate.net The crystal structure of (E)-3-[(benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione, a related pyridine derivative, was determined to be in the triclinic space group P-1. nih.gov

The table below summarizes the crystallographic data for a selection of these compounds.

| Compound | Formula | Crystal System | Space Group |

| N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea | - | Monoclinic | P21/n |

| [Gd(L)(NO3)(dmso)2] | C27H31N6O7S2Gd | Tetragonal | P41212 |

| [Yb(L)(NO3)] | C24H25N6O7Yb | Monoclinic | P21/n |

| (E)-3-[(benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione | C14H14N2O2 | Triclinic | P-1 |

Table 2: Crystallographic data for selected derivatives. analis.com.myanalis.com.myresearchgate.netnih.gov

Elucidation of Molecular Conformations and Intermolecular Interactions

Beyond determining the basic molecular structure, X-ray diffraction data allows for a detailed analysis of the molecular conformation and the various intermolecular interactions present in the crystal lattice. researchgate.netmdpi.com These interactions, which include hydrogen bonds and π-π stacking, play a crucial role in the packing of molecules in the solid state. mpg.de

In the crystal structure of N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea, the molecule adopts a cis-trans configuration with respect to the pyridine and methylbenzoyl groups across the thiourea C-N bonds. analis.com.my The planarity of the molecule is influenced by intramolecular hydrogen bonds, such as N-H···O and C-H···N, which lead to the formation of pseudo-six-membered rings. analis.com.myanalis.com.my In the crystal lattice, these molecules are linked by intermolecular hydrogen bonds, including N-H···O and C-H···S interactions. analis.com.myanalis.com.my

Reaction Mechanisms and Chemical Reactivity of 2 Benzoyl 6 Methylpyridine

Mechanistic Investigations of Cu(II)-Catalyzed Benzylic Oxygenation

The copper-catalyzed oxidation of the benzylic methylene (B1212753) group in compounds like 2-benzoyl-6-methylpyridine to a carbonyl group is a significant transformation. Mechanistic studies on analogous aryl(di)azinylmethanes have provided valuable insights into this process.

An interesting and unusual rate behavior was noted concerning the catalyst concentration. Increasing the catalyst loading led to a maximum initial rate, which was then followed by a steady decrease and subsequently a rate plateau at higher concentrations. This phenomenon is rationalized by the increased concentration of dinuclear catalytically active copper species and mass transfer limitations. The presence of both mononuclear and dinuclear copper species in the solution during the reaction has been confirmed by continuous-wave and pulsed electron paramagnetic resonance (EPR) methods.

Table 1: Kinetic Parameters of Cu(II)-Catalyzed Benzylic Oxygenation

| Parameter | Order of Reaction | Observations |

| Oxygen Concentration | First Order | Rate is directly proportional to oxygen concentration. |

| Substrate Concentration | Saturation Kinetics | Rate becomes independent of substrate concentration at high levels due to O2 mass transfer limitations. |

| Acid Concentration | Saturation Kinetics | Similar to substrate concentration, the rate is limited by O2 mass transfer at higher acid concentrations. |

| Catalyst Concentration | Complex | Initial rate increases, then decreases to a plateau with increasing catalyst concentration. |

Analysis of a diverse range of substrates in the Cu(II)-catalyzed benzylic oxygenation points to imine–enamine tautomerization as a crucial step in the oxidation reaction. This tautomerization process is a key mechanistic feature that facilitates the subsequent oxidation of the benzylic position.

Oxidative C-H Functionalization and Benzoyl Radical Formation

The direct functionalization of C-H bonds is a powerful tool in synthetic chemistry. In the context of this compound, this can involve the activation of C-H bonds on either the pyridine (B92270) or the benzoyl ring. While specific studies on the oxidative C-H functionalization of this compound are not extensively detailed in the provided results, general principles of pyridine C-H functionalization are relevant. The electron-poor nature of the pyridine ring and the directing effect of the benzoyl and methyl groups would influence the regioselectivity of such reactions.

Benzoyl radicals can be generated from precursors like (hetero)aromatic aldehydes under photocatalytic conditions. rsc.org Although not directly involving this compound as a starting material, this highlights a potential reactive pathway. The photolysis of related compounds can lead to the formation of benzoyl radicals, which are key intermediates in various chemical transformations. anu.edu.auresearchgate.net For instance, the laser flash photolysis of certain photoinitiators generates benzoyl radicals that can be studied using time-resolved infrared spectroscopy. anu.edu.au The reactivity of these radicals, such as their rates of reaction with various substrates, can be determined. anu.edu.auresearchgate.net

Bromination Reaction Pathways in Methylpyridines

The bromination of methylpyridines can proceed through different pathways, depending on the reaction conditions and the specific isomer. The reaction of N-bromosuccinimide (NBS) with methylpyridines, often in the presence of a radical initiator like benzoyl peroxide, is a common method for benzylic bromination. cdnsciencepub.com Studies on different methylpyridine isomers have shown that the reactivity towards NBS is in the order of 4-methyl > 2-methyl > 3-methyl. cdnsciencepub.com

For 2-methylpyridine, reaction with NBS has been shown to yield both mono- and di-bromomethylpyridines. cdnsciencepub.com Therefore, it is expected that the bromination of the methyl group in this compound would proceed via a free radical mechanism, initiated by the decomposition of benzoyl peroxide, to form 2-benzoyl-6-(bromomethyl)pyridine. The presence of the electron-withdrawing benzoyl group might influence the reactivity of the methyl group.

Intramolecular Reactivity and Transformations

The structure of this compound, with its proximal benzoyl and methyl groups on the pyridine ring, allows for the possibility of intramolecular reactions. While specific intramolecular transformations of this compound were not detailed in the provided search results, related pyridine derivatives undergo various intramolecular cyclization reactions. For instance, Brønsted acid-catalyzed intramolecular aldol-like condensations can occur between benzylic carbons of alkylpyridines and tethered aldehyde or ketone electrophiles. rsc.org

Furthermore, gold(I)-catalyzed intramolecular cyclization of alkyne-containing diazo compounds provides a pathway to polycarbocyclic frameworks. nih.gov Free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts is another example of such transformations. beilstein-journals.org These examples suggest that under appropriate conditions, the functional groups of this compound could participate in intramolecular cyclization or rearrangement reactions, potentially leading to the formation of novel heterocyclic systems.

Theoretical and Computational Studies on 2 Benzoyl 6 Methylpyridine and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. These calculations are based on the principle that the energy of a molecule can be determined from its electron density.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a molecule like 2-Benzoyl-6-methylpyridine, which features a rotatable bond between the pyridine (B92270) ring and the benzoyl group, conformational analysis is crucial. This involves calculating the energy of the molecule as the dihedral angle between the two rings is varied to identify the most stable conformation(s).

Table 1: Representative Theoretical Geometrical Parameters for a Benzoylpyridine Scaffold (Note: This table is illustrative, based on general DFT calculations for similar compounds, as specific data for this compound is not published.)

| Parameter | Typical Value Range | Description |

|---|---|---|

| C(pyridine)-C(carbonyl) Bond Length | 1.49 - 1.52 Å | Single bond connecting the two main fragments. |

| C=O Bond Length | 1.21 - 1.23 Å | Double bond of the carbonyl group. |

Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions, MEP)

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) is associated with the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Reactivity descriptors derived from DFT provide more detailed insight.

Fukui Functions identify the most electrophilic and nucleophilic sites within a molecule. By analyzing the change in electron density as an electron is notionally added or removed, these functions can pinpoint which atoms are most susceptible to nucleophilic or electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of a molecule. This visual tool helps identify regions of positive and negative potential. Negative regions (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, such as around the carbonyl oxygen and the pyridine nitrogen. Positive regions (colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, highlighting them as key sites for interaction.

Table 2: Illustrative Electronic Properties for a Benzoylpyridine Scaffold (Note: These values are representative and would require specific DFT calculations for this compound.)

| Property | Typical Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital. |

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical for understanding molecular recognition and the stability of molecular complexes. The NCI index is a computational tool that visualizes these weak interactions in real space. It is based on the electron density and its derivatives, highlighting regions of stabilizing and destabilizing interactions. An NCI analysis of a this compound complex, for example with a protein, would reveal the specific atoms involved in key stabilizing contacts, such as C-H···O or π-stacking interactions between the aromatic rings.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques use the principles of classical mechanics to study the behavior of molecules and their complexes over time, providing insights into binding modes and stability.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.

While no docking studies have been published for this compound itself, a significant study on a series of closely related 6-Aryl-2-benzoyl-pyridines has identified them as potent inhibitors of tubulin polymerization. cymitquimica.com Tubulin is a critical protein involved in cell division, making it an important target for anticancer drugs. In this study, the 2-benzoylpyridine (B47108) scaffold was identified as a key component for binding to the colchicine (B1669291) site of tubulin.

The research demonstrated that the 2-benzoyl group occupies a specific pocket in the tubulin protein, forming crucial interactions. cymitquimica.com The pyridine ring and the 6-position substituent were shown to be important for establishing further interactions that enhance binding affinity. For instance, compound 4v from this series, a 6-aryl-2-benzoyl-pyridine derivative, was shown to bind directly at the colchicine site, inhibiting tubulin polymerization and exhibiting potent antiproliferative activity against cancer cell lines. cymitquimica.com The crystal structure of the tubulin-4v complex confirmed that the benzoyl group is involved in hydrophobic interactions within the binding pocket.

Table 3: Representative Molecular Docking Results for a 6-Aryl-2-benzoyl-pyridine Derivative (Compound 4v) with Tubulin (Data extracted from Li et al., J. Med. Chem. 2020, 63, 2, 827–846) cymitquimica.com

| Ligand | Target Protein | Binding Site | Key Interacting Residues (Example) | Predicted Activity |

|---|

These findings strongly suggest that this compound, as the core scaffold of these potent inhibitors, would also be predicted to bind within the colchicine site of tubulin, making it a molecule of interest for further investigation as a potential anticancer agent.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule or a molecular complex over time. Starting from a docked pose, an MD simulation can assess the stability of the ligand-receptor complex, revealing how the interactions evolve and how the ligand and protein adapt to each other. Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bonds and other non-covalent interactions over the simulation time.

For a complex of this compound with a target protein like tubulin, an MD simulation could:

Confirm the stability of the binding pose obtained from docking.

Quantify the strength and persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Analyze the role of water molecules in mediating the interaction.

Provide a basis for calculating binding free energies, which can offer a more accurate prediction of binding affinity than docking scores alone.

While specific MD simulation data for this compound are not available, this technique would be a critical next step following docking studies to validate its potential as a binder to targets like tubulin.

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound and its complexes. These predictive methods, primarily rooted in quantum mechanics, allow for the elucidation of spectral features, aiding in the interpretation of experimental data and providing insights into molecular structure and electronic properties.

Density Functional Theory (DFT) is a predominant method used for these calculations, often employing functionals like B3LYP. nih.govtandfonline.com The choice of basis set, such as 6-311++G(d,p) or LANL2DZ for metal complexes, is crucial for obtaining accurate predictions. tandfonline.comnih.gov Computational software, such as Gaussian, is frequently utilized to perform these calculations. nih.gov

By optimizing the molecular geometry in a simulated environment (e.g., in the gas phase or in a solvent like chloroform), researchers can calculate various spectroscopic data. tandfonline.com For instance, theoretical calculations can predict vibrational frequencies (FT-IR), chemical shifts (NMR), and electronic transitions (UV-Vis). tandfonline.comnih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups within the molecule. Potential Energy Distribution (PED) analysis is often used to assign these calculated frequencies to specific vibrational modes, which can then be compared with experimental FT-IR spectra. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the 1H and 13C NMR chemical shifts. These calculations are typically performed simulating a solvent environment to mimic experimental conditions. tandfonline.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. tandfonline.com This method helps in understanding the electronic transitions between molecular orbitals, calculating the maximum absorption wavelength (λmax), and determining the band-gap energy. tandfonline.comnih.gov

These computational predictions are invaluable for confirming the structures of newly synthesized compounds and for understanding the electronic effects of substituent groups on the pyridine and benzoyl rings.

Table 1: Examples of Predicted Spectroscopic Parameters for Pyridine Derivatives Using Computational Methods

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method | Reference Compound Example |

|---|---|---|---|

| FT-IR | Vibrational Frequencies (cm-1) | DFT/B3LYP | 2-Amino-6-methylpyridine (B158447) |

| 1H NMR | Chemical Shifts (ppm) | DFT/B3LYP (in CHCl3) | 2-Amino-6-methylpyridine |

| UV-Vis | Max. Wavelength (λmax) | TD-DFT | 2-Amino-6-methylpyridine |

Note: This table is illustrative of the types of parameters predicted for related pyridine compounds based on methodologies described in the cited literature.

Structure-Property Relationship Theoretical Frameworks

Understanding the relationship between the chemical structure of a molecule and its physical, chemical, and biological properties is a cornerstone of modern chemistry and drug discovery. patsnap.comimmutoscientific.com For compounds like this compound, theoretical frameworks are employed to establish these connections, guiding the design of new molecules with desired characteristics.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are key theoretical frameworks in this domain. nih.govresearchgate.net SAR provides a qualitative description of how structural modifications influence a compound's biological activity, while QSAR aims to create a mathematical model that quantitatively relates structural features to activity. immutoscientific.comresearchgate.net

The fundamental principle is that the structure of a molecule, including its steric, electronic, and hydrophobic properties, dictates its interactions with biological targets or its behavior in a chemical system. immutoscientific.com By systematically modifying parts of the this compound scaffold—such as adding substituents to the pyridine or benzoyl rings—and observing the resulting changes in properties, researchers can deduce which structural features are critical. nih.gov

Computational approaches are integral to modern SAR and QSAR studies. nih.govresearchgate.net These methods use molecular descriptors, which are numerical representations of a molecule's properties. nih.gov These can range from simple 2D descriptors derived from the structural formula to more complex 3D physicochemical parameters. nih.gov Machine learning algorithms can then be used to build predictive models based on these descriptors. researchgate.net

Key aspects of these theoretical frameworks include:

Identification of a Core Scaffold: For this series, the 2-benzoylpyridine structure is the core. The methyl group at position 6 is a key feature.

Systematic Modification: Analogues are designed by altering substituents on the aromatic rings. nih.gov

Property Measurement: The relevant property (e.g., antiproliferative activity, binding affinity, electronic properties) is measured for each analogue. nih.gov

Model Development: A qualitative or quantitative model is developed to correlate the structural changes with the observed property changes. This can reveal, for example, that the presence of a specific functional group at a particular position enhances a desired property. nih.gov

These frameworks allow for the rational design of new derivatives of this compound with improved properties, accelerating research and development while minimizing trial-and-error synthesis. immutoscientific.com

Table 2: Key Concepts in Structure-Property Relationship Frameworks

| Concept | Description | Application to this compound |

|---|---|---|

| SAR | (Structure-Activity Relationship) A qualitative framework linking molecular structure to biological or chemical activity. patsnap.com | Identifying which parts of the molecule (e.g., the benzoyl group, the methyl group) are essential for a specific property. nih.gov |

| QSAR | (Quantitative Structure-Activity Relationship) A quantitative model that mathematically relates molecular descriptors to activity. researchgate.net | Developing an equation to predict the activity of new derivatives based on their structural parameters. |

| Molecular Descriptors | Numerical values representing the chemical and physical properties of a molecule. nih.gov | Parameters like lipophilicity (logP), molar refractivity, and electronic properties of the molecule. |

Applications of 2 Benzoyl 6 Methylpyridine in Contemporary Chemical Research

Catalytic Applications

Currently, there is a notable absence of published research that specifically investigates the use of 2-benzoyl-6-methylpyridine as a ligand or catalyst in Suzuki-Miyaura or Heck cross-coupling reactions. While the broader class of pyridine-containing ligands is crucial in palladium-catalyzed coupling reactions, the specific catalytic activity of this compound in these transformations has not been reported.

Similarly, the role of this compound in oxidation catalysis is not well-documented in the scientific literature. While various metal complexes with pyridine-based ligands are known to be effective oxidation catalysts, specific studies detailing the catalytic performance of this compound in such reactions are not available.

Reagent in Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. cymitquimica.com Its bifunctional nature, featuring both a benzoyl group and a methyl-substituted pyridine (B92270) ring, makes it a versatile building block for the construction of larger molecular architectures. However, specific examples of its application as a reagent in the synthesis of named pharmaceutical compounds are not extensively detailed in publicly available research.

Analytical Chemistry Applications

In the realm of analytical chemistry, this compound has been identified for its utility in the detection of metal ions.

The compound has been noted for its use as a reagent for the detection of copper in organic compounds. cymitquimica.com The nitrogen and oxygen atoms in this compound can act as donor atoms, allowing for the formation of coordination complexes with metal ions like copper. This property is the basis for its application in analytical detection methods. While its role in copper detection is mentioned, detailed studies on its efficiency and selectivity for the extraction and separation of various metal ions are not extensively documented in the available literature.

For comparison, related but structurally distinct compounds have been more thoroughly investigated. For instance, derivatives of 2,6-bis((benzoyl-R)amino)pyridine have been synthesized and studied for their effectiveness in the extraction and separation of Cu(II), Ni(II), Co(II), and Zn(II) ions from aqueous solutions. nih.govmdpi.com Similarly, 2-benzoylpyridine (B47108) (lacking the methyl group) has been employed as a carrier in polymeric materials for the removal of Ag(I) and Cu(II) ions. researchgate.net

There is a lack of specific research in the scientific literature regarding the application of this compound in adsorption processes on polymeric materials. While studies have been conducted on similar molecules, such as 2-benzoylpyridine, for this purpose, the adsorption characteristics of the 6-methyl substituted derivative remain an area for future investigation. researchgate.net

Membrane Extraction Techniques

The benzoyl-pyridine structural motif is recognized for its capacity to form stable complexes with various metal ions, a property leveraged in separation science. nih.gov While direct studies on this compound are not extensively detailed in current literature, research on the closely related compound 2-benzoylpyridine (2-BP) provides significant insights into the potential applications of this class of molecules in membrane extraction.

Notably, 2-benzoylpyridine has been successfully employed as a carrier in adsorptive polymeric materials for the selective removal of silver(I) and copper(II) ions from acidic aqueous solutions. [No source available] In these systems, the compound is immobilized within a polymer membrane, which then facilitates the transport of metal ions from a feed phase to a stripping phase. This process is a cornerstone of supported liquid membrane (SLM) technology.

One study detailed the use of 2-BP as an extractant in classical solvent extraction to optimize conditions before applying it as a carrier in a polymer inclusion membrane (PIM). The results indicated a high efficiency and selectivity for the removal of silver(I) ions over copper(II) ions. [No source available] The effectiveness of such extraction processes is highly dependent on the properties of the metal ions and the complexing ability of the carrier. [No source available]

Derivatives such as 2,6-bis((benzoyl-R)amino)pyridine have also been investigated as carriers in membrane processes for the recovery of Cu(II), Ni(II), Co(II), and Zn(II) ions. nih.gov These studies underscore the utility of the benzoyl-pyridine core in designing selective extractants and carriers for metal ion separation, suggesting a promising, albeit currently unexplored, avenue of research for this compound.

| Compound | Application | Target Ions | Reference |

| 2-Benzoylpyridine | Carrier in adsorptive polymeric materials | Ag(I), Cu(II) | [No source available] |

| 2,6-bis((benzoyl-R)amino)pyridine | Carrier in membrane processes | Cu(II), Ni(II), Co(II), Zn(II) | nih.gov |

Building Blocks for Advanced Functional Materials

The unique electronic and structural characteristics of pyridine derivatives make them valuable precursors for a range of functional materials.

Pyridine-containing compounds are integral to the development of novel fluorophores for applications ranging from biological imaging to materials science. sciforum.netnih.gov The synthesis of fluorescent materials often involves creating extended π-conjugated systems, where the pyridine ring can act as a core component. nih.gov While this compound itself is not noted for strong native fluorescence, its structure serves as a versatile scaffold that can be chemically modified to produce highly fluorescent derivatives.

Research into related structures demonstrates this potential. For instance, various 2-aminopyridine (B139424) derivatives have been shown to exhibit significant fluorescence, with their photophysical properties being tunable through chemical modification and sensitive to the solvent environment. sciforum.net Similarly, the synthesis of fluorophores containing a 2,1,3-benzoxadiazole unit linked to a π-conjugated system showcases a common strategy for creating materials with strong, solvent-dependent fluorescence emission. researchgate.net The benzoyl and methyl groups on the this compound ring offer reactive sites for synthetic elaboration, allowing for the attachment of other chromophores or auxochromic groups to build complex fluorescent molecules. ucf.edumdpi.com These modifications can lead to materials with desirable properties such as large Stokes shifts and high quantum yields, suitable for advanced applications like two-photon absorption imaging. ucf.edunjit.edu

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and π-π stacking. wikipedia.org The pyridine ring, with its nitrogen atom capable of acting as a hydrogen bond acceptor and its aromatic system available for π-stacking, is a privileged component in the design of self-assembling systems. wikipedia.orgdwjlab.com

The structure of this compound, featuring both a pyridine ring and a benzoyl group, provides multiple points for directed, non-covalent interactions. This makes it a promising building block, or "tecton," for constructing complex supramolecular architectures. The benzoyl group can participate in hydrogen bonding and π-π stacking, while the pyridine nitrogen can coordinate with metal ions or act as a hydrogen bond acceptor. This multifunctionality allows for the programmed self-assembly of molecules into discrete structures like macrocycles or extended networks like coordination polymers. rsc.orgrsc.org While specific examples of supramolecular structures built from this compound are not prominent in the literature, the principles of supramolecular design strongly suggest its potential in this field.

Structure-Activity Relationship (SAR) Investigations in Chemical Biology

This compound and its analogues have been the subject of significant investigation in chemical biology, particularly as potent inhibitors of biological processes relevant to cancer therapy.

A key area of research has been the design and synthesis of novel 6-aryl-2-benzoyl-pyridine analogues as inhibitors of tubulin polymerization. nih.govacs.org Tubulin is a critical protein involved in cell division, making it a major target for anticancer drugs. nih.govencyclopedia.pub

In one extensive study, a series of pyridine analogues were synthesized to probe the structure-activity relationship (SAR) for tubulin inhibition. nih.govacs.org The synthetic strategies often involve cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various aryl groups at the 6-position of the pyridine ring. mdpi.com Further modifications are then made to the benzoyl moiety and the newly introduced aryl ring to explore how different substituents affect biological activity. nih.govmdpi.com This systematic approach allows researchers to identify the chemical features that enhance potency and selectivity. mdpi.com For example, studies have explored the impact of adding methoxy (B1213986) groups, halogens, and other functional groups at different positions on the aromatic rings. nih.govmdpi.com

The primary biological target identified for this compound analogues is the protein tubulin. nih.govacs.org These compounds have been shown to inhibit the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. nih.govnih.gov Disruption of this process leads to cell cycle arrest and ultimately apoptosis (programmed cell death). acs.org

Crystallography and molecular docking studies have confirmed that these pyridine derivatives bind directly to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govmdpi.com This binding prevents the tubulin dimers from assembling into microtubules. mdpi.commdpi.com The SAR studies have been crucial in optimizing this interaction. For instance, the analogue designated as "4v" in one study, which features specific substitutions on the aryl and benzoyl rings, was found to be exceptionally potent, with an average IC₅₀ value of approximately 1.8 nM against a panel of cancer cell lines. nih.govacs.org This high potency is a direct result of optimized molecular interactions within the colchicine binding pocket. mdpi.comresearchgate.net

Beyond tubulin, this compound itself has been noted for its anti-proliferative effects, which are thought to stem from its ability to bind to the phenyl and pyridine rings of other biological molecules, thereby preventing interactions with proteins or DNA. cymitquimica.com It has also been suggested that it may inhibit ATP synthesis, pointing to multiple potential mechanisms of action. cymitquimica.com

Table of Antiproliferative Activity of Selected 6-Aryl-2-benzoyl-pyridine Analogues

| Compound | Average IC₅₀ (nM) | Biological Target | Reference |

|---|

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Benzoyl-6-methylpyridine, and what key reaction parameters influence yield?

- Methodology :

- Reductive coupling : Utilize nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-halomethylpyridine derivatives) under controlled temperatures (60–100°C) and inert atmospheres. Catalyst choice (e.g., NiCl₂ with phosphine ligands) and solvent polarity (e.g., DMF or THF) significantly affect reaction efficiency .

- Intermediate functionalization : Introduce benzoyl groups via Friedel-Crafts acylation or nucleophilic substitution, ensuring regioselectivity by optimizing steric and electronic effects at the pyridine ring .

- Yield optimization : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (hexane/ethyl acetate). Typical yields range from 50–75%, depending on precursor purity and catalyst loading .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with computed chemical shifts (DFT calculations). Key signals include the benzoyl carbonyl (δ ~165–170 ppm in ¹³C) and methyl protons (δ ~2.5 ppm in ¹H) .

- IR spectroscopy : Identify carbonyl stretching vibrations (~1680 cm⁻¹) and pyridine ring modes (~1600 cm⁻¹) .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) to resolve bond angles and confirm regiochemistry. Compare with analogous bipyridine structures for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Employ fume hoods for volatile steps (e.g., solvent reflux) .

- Waste disposal : Segregate organic waste in labeled containers and collaborate with certified agencies for incineration or neutralization. Avoid aqueous disposal due to potential environmental persistence .

- Emergency response : For accidental exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can catalytic systems be optimized for the efficient synthesis of this compound derivatives?

- Methodology :

- Ligand design : Develop bidentate ligands (e.g., P,N-phosphinitooxazolines) to enhance nickel catalyst stability and selectivity. Screen ligands for steric bulk and electron-donating properties to minimize side reactions .

- Reaction engineering : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve yields. Optimize microwave power (100–300 W) and solvent dielectric constants .

- In-situ monitoring : Employ Raman spectroscopy or GC-MS to track intermediate formation and adjust catalyst loading dynamically .

Q. What strategies resolve contradictions in reported spectral data or crystallographic structures of this compound complexes?

- Methodology :

- Comparative analysis : Cross-reference NMR data with computational models (e.g., Gaussian or ORCA) to identify misassignments. Validate crystallographic data against Cambridge Structural Database entries .

- Reproducibility testing : Repeat synthesis under standardized conditions (e.g., fixed temperature, solvent ratios) to isolate batch-specific variations. Publish full experimental details (e.g., drying times, solvent grades) to aid replication .

Q. What methodologies assess the potential genotoxic or ecotoxic effects of this compound?

- Methodology :

- Genotoxicity assays : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) to evaluate mutagenicity. Use comet assays on human cell lines (e.g., HepG2) to detect DNA strand breaks .

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour LC₅₀) and algal growth inhibition assays (OECD 201). Measure biodegradability via OECD 301F respirometry .

- QSAR modeling : Predict environmental fate using quantitative structure-activity relationship models (e.g., EPI Suite) to estimate bioaccumulation and soil mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.